molecular formula C16H23ClN2O5S B5335100 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5335100
M. Wt: 390.9 g/mol
InChI Key: ULWZHKHFWFOGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid.

    Attachment of the Carboxamide Group: The carboxamide group is attached through amidation reactions using suitable amines and carboxylic acid derivatives.

    Substitution Reactions: The chloro and ethoxy groups are introduced through substitution reactions using appropriate halogenated and alkoxy reagents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, alkoxy reagents, nucleophiles, appropriate solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or ethoxy groups.

Scientific Research Applications

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Biological Research: Investigation of its biological activity and potential therapeutic effects.

    Chemical Research: Study of its chemical properties and reactivity for developing new synthetic methodologies.

    Industrial Applications: Potential use in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. This could include inhibition or activation of specific enzymes, modulation of signaling pathways, or interaction with cellular receptors.

Comparison with Similar Compounds

    1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure with a methoxy group instead of an ethoxy group.

    1-(3-BROMO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure with a bromo group instead of a chloro group.

    1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-AMINOETHYL)PIPERIDINE-3-CARBOXAMIDE: Similar structure with an aminoethyl group instead of a hydroxyethyl group.

Uniqueness: 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S/c1-2-24-15-6-5-13(10-14(15)17)25(22,23)19-8-3-4-12(11-19)16(21)18-7-9-20/h5-6,10,12,20H,2-4,7-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWZHKHFWFOGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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